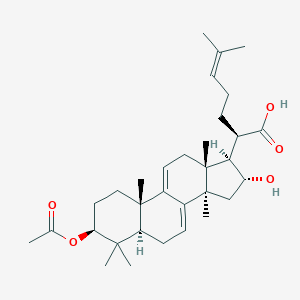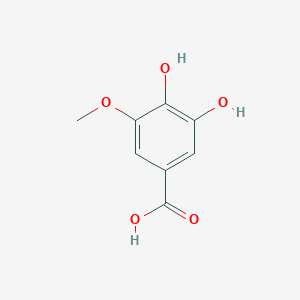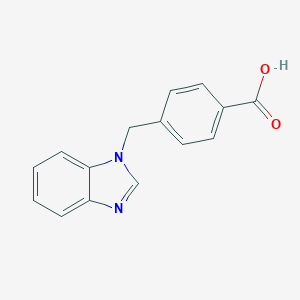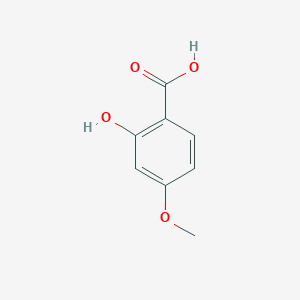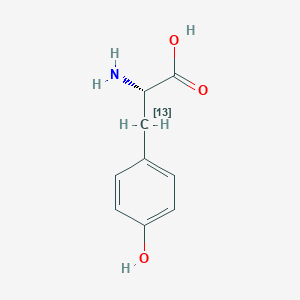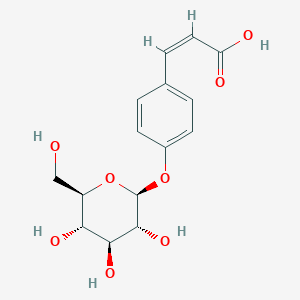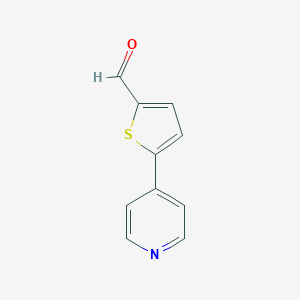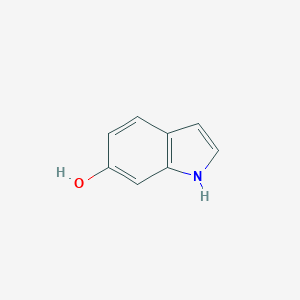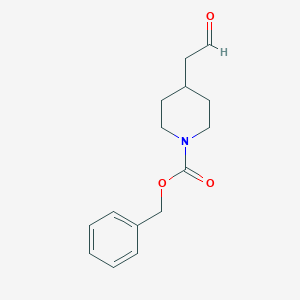
4-(2-oxoéthyl)pipéridine-1-carboxylate de benzyle
Vue d'ensemble
Description
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their pharmacological properties and potential therapeutic applications. Piperidine derivatives have been extensively studied for their anti-acetylcholinesterase (anti-AChE) activity, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's . They also serve as intermediates in the synthesis of various pharmaceutical agents, including nociceptin antagonists and steroid-5alpha-reductase inhibitors .
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including the formation of benzylpiperidine and benzylpyrrolidine derivatives , the use of chiral enaminoesters and diastereoselective reduction , and the Mannich procedure . A novel method for synthesizing a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, has been reported, which includes steps such as N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . These methods highlight the versatility and complexity of synthesizing piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, with isomerism observed with respect to keto-enol tautomerism and cis or trans substitution . Crystallographic analysis has been used to determine the structure of specific derivatives, such as 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine . These studies are crucial for understanding the three-dimensional conformation of the molecules, which is important for their biological activity.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including nucleophilic attacks , reactions with benzylidenemalononitriles, and cyanoacrylic esters . These reactions can lead to the formation of different products, such as 4H-pyrano[3,2-c]pyridines and benzylidenebis derivatives . The reactivity of these compounds is essential for their utility in synthesizing new pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the compound's solid-state properties . The stereochemistry of the derivatives also affects their physical properties, as seen in the study of 2,6-dipyridine substituted N-benzyl-4-piperidone mono- and dicarboxylates .
Applications De Recherche Scientifique
4-(2-oxoéthyl)pipéridine-1-carboxylate de benzyle: , également connu sous le nom de 4-(2-OXO-ÉTHYL)-PIPÉRIDINE-1-CARBOXYLIQUE ACIDE BENZYL ESTER, est un composé chimique ayant des applications potentielles dans divers domaines de la recherche scientifique. Voici quelques-unes des applications uniques basées sur les informations disponibles :
Synthèse en chimie médicinale
Ce composé est utilisé comme élément constitutif dans la synthèse de divers composés médicinaux, y compris les furopyridines spirocycliques qui agissent comme des ligands des récepteurs σ sensibles à l'halopéridol .
Synthèse organique
Il sert d'intermédiaire dans les processus de synthèse organique, en particulier dans la préparation d'entités chimiques plus complexes qui peuvent avoir des applications pharmaceutiques .
Recherche chimique
Les chercheurs utilisent ce composé pour étudier les réactions chimiques et les mécanismes, en raison de son groupe ester réactif qui peut subir une transformation ultérieure .
Recherche pharmacologique
En raison de sa similitude structurale avec d'autres dérivés de la pipéridine, il pourrait être exploré pour ses effets pharmacologiques et ses utilisations thérapeutiques potentielles .
Études biochimiques
Ce composé pourrait être utilisé dans des études biochimiques pour comprendre son interaction avec les systèmes biologiques, les enzymes ou les récepteurs .
Propriétés
IUPAC Name |
benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,11,13H,6-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDLYAHRIXBDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624236 | |
| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130312-10-6 | |
| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

